ac4CTP (sodium)
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Overview
Description
N4-Acetylcytidine-5’-triphosphate (sodium salt), commonly referred to as ac4CTP (sodium), is a modified nucleotide used in various biochemical and molecular biology applications. It is a derivative of cytidine triphosphate, where the cytidine base is acetylated at the N4 position. This modification plays a crucial role in enhancing the stability and translation efficiency of messenger RNA (mRNA) and is widely used in mRNA modification studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetylcytidine-5’-triphosphate (sodium salt) typically involves the acetylation of cytidine triphosphate. The process begins with the protection of the hydroxyl groups of cytidine, followed by the selective acetylation of the amino group at the N4 position. The protected cytidine is then deprotected to yield N4-Acetylcytidine. This intermediate is subsequently phosphorylated to produce N4-Acetylcytidine-5’-triphosphate .
Industrial Production Methods
Industrial production of N4-Acetylcytidine-5’-triphosphate (sodium salt) involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for biochemical research. The compound is typically produced in solution form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N4-Acetylcytidine-5’-triphosphate (sodium salt) undergoes various chemical reactions, including:
Substitution Reactions: The acetyl group can be replaced by other functional groups under specific conditions.
Hydrolysis: The triphosphate group can be hydrolyzed to produce N4-Acetylcytidine monophosphate and diphosphate.
Common Reagents and Conditions
Sodium Cyanoborohydride: Used in the reduction of N4-Acetylcytidine under acidic conditions.
Tris-HCl Buffer: Commonly used in reactions involving N4-Acetylcytidine-5’-triphosphate to maintain pH stability.
Major Products
N4-Acetylcytidine Monophosphate: Formed through hydrolysis of the triphosphate group.
N4-Acetylcytidine Diphosphate: Another product of hydrolysis reactions.
Scientific Research Applications
N4-Acetylcytidine-5’-triphosphate (sodium salt) has numerous applications in scientific research:
Mechanism of Action
N4-Acetylcytidine-5’-triphosphate (sodium salt) exerts its effects by modifying the structure of RNA. The acetylation at the N4 position enhances the stability and translation efficiency of RNA by promoting the recruitment of specific proteins and increasing RNA stability. This modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10) and is crucial for the proper functioning of mRNA, transfer RNA, and ribosomal RNA .
Comparison with Similar Compounds
Similar Compounds
N6-Methyladenosine (m6A): Another RNA modification that plays a role in regulating RNA stability and translation.
5-Methylcytosine (m5C): Involved in RNA stability and gene expression regulation.
Uniqueness
N4-Acetylcytidine-5’-triphosphate (sodium salt) is unique due to its specific acetylation at the N4 position, which is the only known acetylation event occurring on eukaryotic mRNAs. This modification is conserved across all domains of life and is essential for the stability and translation efficiency of RNA .
Properties
Molecular Formula |
C12H18N3O15P3-4 |
---|---|
Molecular Weight |
537.20 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;methane |
InChI |
InChI=1S/C11H18N3O15P3.CH4/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18);1H4/p-4/t6-,8-,9-,10-;/m1./s1 |
InChI Key |
XELLKXAPBAKSMP-RQDZQORCSA-J |
Isomeric SMILES |
C.CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Canonical SMILES |
C.CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
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